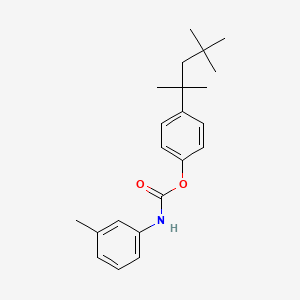

![molecular formula C14H15ClN2OS B4629748 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea

Übersicht

Beschreibung

"N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea" is a compound belonging to the urea class. Ureas and their derivatives have been studied for various applications, including their biological activities and chemical properties.

Synthesis Analysis

- Synthesis of similar compounds involves nucleophilic addition reactions and the use of specific reagents for functional group transformations (Xie Xian-ye, 2007).

- Another approach involves the Lossen rearrangement for the synthesis of ureas, demonstrating good yields under milder reaction conditions (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

- The molecular structures of urea derivatives are often confirmed using spectroscopic methods such as 1H NMR and IR spectroscopy. For example, the structure of N-substituted phenyl ureas was characterized this way (Liu He-qin, 2010).

- X-ray crystallography can also be used to determine the molecular structure, as seen in a study on similar urea compounds (R. Henry et al., 1996).

Chemical Reactions and Properties

- Urea derivatives can undergo various chemical reactions, including lithiation, as demonstrated in studies on similar compounds (Keith Smith et al., 2013).

- They may exhibit biological activities, such as plant growth regulation or acaricidal activity, as observed in related urea compounds (Song Xin-jian et al., 2006).

Physical Properties Analysis

- Physical properties like solubility and melting point can be determined experimentally. Studies on similar compounds suggest that urea derivatives can have varying solubility in different solvents (T. Lin & M. C. Liu, 1985).

Chemical Properties Analysis

- Chemical properties, such as reactivity and stability, are influenced by the molecular structure. Studies on urea derivatives indicate that they can participate in diverse chemical reactions, reflecting their chemical versatility (J. Vidaluc et al., 1995).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Research has explored the synthesis of urea derivatives, including those related to N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea, highlighting their potential in generating compounds with antiviral properties. Such studies focus on the preparation of these compounds and their 1H NMR spectral analysis to understand their structural characteristics (O'sullivan & Wallis, 1975).

Biological Activities

- Various derivatives of urea compounds have been synthesized and assessed for their biological activities. For example, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were evaluated for their plant growth regulatory activities, revealing some compounds with significant effectiveness (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Enhancement of Polymer Solar Cells Efficiency

- The application of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells has been demonstrated to significantly enhance their power conversion efficiency. This suggests that compounds like N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea could potentially be modified to improve the performance of photovoltaic devices through defect passivation in ZnO electron transport layers (Zongtao Wang et al., 2018).

Chemical Transformations and Applications

- The study of directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds highlights the potential for chemical transformations involving urea derivatives, leading to the production of various substituted products. This research may provide a foundation for the development of novel synthetic routes and applications for N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea derivatives in chemical synthesis (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).

Eigenschaften

IUPAC Name |

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9-4-3-5-11(8-9)17-14(18)16-10(2)12-6-7-13(15)19-12/h3-8,10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNISLHYGYWEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(3-methylphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)

![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)

![(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4629745.png)